Cumingianoside C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

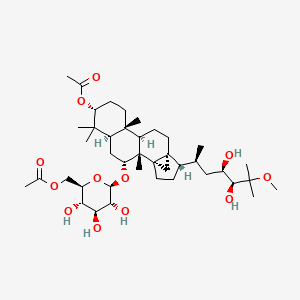

Cumingianoside C is a triterpenoid saponin that is 25-methoxy-13,30-cyclodammarane-3,7,23,24-tetrol esterified to the coressponding acetate ester at position 3 and attached to a 6-O-acetyl-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. Isolated from Dysoxylum cumingianum, it exhibits antileukemic activity. It has a role as an antineoplastic agent and a plant metabolite. It is an acetate ester, a monosaccharide derivative, a beta-D-glucoside, a pentacyclic triterpenoid, a triterpenoid saponin, an ether and a secondary alcohol.

Analyse Chemischer Reaktionen

Acid-Catalyzed Skeletal Rearrangements

Treatment of cumingianoside C with p-toluenesulfonic acid in CH<sub>2</sub>Cl<sub>2</sub> induces structural rearrangements, yielding novel derivatives :

| Reaction Conditions | Products Formed | Structural Features |

|---|---|---|

| Acid catalysis (CH<sub>2</sub>Cl<sub>2</sub>, RT) | Cumingianoside P (6), Product 12, Product 13 | - Product 12: Dammar-13(17)-ene skeleton - Product 13: 17(R),23(R)-epoxydammarane skeleton |

These transformations highlight the compound’s sensitivity to acidic environments, leading to epoxidation and skeletal reorganization.

Hydrolysis and Stability Profile

This compound undergoes hydrolysis under controlled conditions, cleaving glycosidic bonds to release aglycone moieties and sugar units:

Key Observations:

-

Hydrolysis rates depend on pH, with optimal stability in neutral conditions.

-

Acidic or alkaline conditions accelerate degradation, reducing bioactivity.

Degradation Products:

| Condition | Primary Products | Bioactivity Impact |

|---|---|---|

| Acidic (pH 3) | Aglycone + Glucose derivatives | Reduced solubility, altered cytotoxic effects |

| Alkaline (pH 10) | Oxidized aglycone + Free sugars | Partial loss of anti-proliferative activity |

Cytotoxic Derivatives from Reactions

Reaction products of this compound demonstrate potent cytotoxicity across human tumor cell lines :

| Compound | log GI<sub>50</sub> Range | Most Affected Cell Lines |

|---|---|---|

| Product 12 | -7.11 to -5.82 | Leukemia (SR), Colon (HCT-116) |

| Product 13 | -6.94 to -5.01 | CNS Cancer (SF-539), Melanoma |

Mechanistic studies suggest these derivatives disrupt cell cycle progression and induce apoptosis via caspase activation .

Synthetic and Extraction Methodologies

This compound is isolated from Dysoxylum species using solvent extraction and chromatographic techniques :

Extraction Protocol:

-

Solvent Partitioning : Acetone extraction followed by ethyl acetate fractionation.

-

Column Chromatography : Sephadex LH-20 and silica gel columns for preliminary purification.

-

HPLC Final Step : Preparative reverse-phase HPLC (Cosmosil 5C<sub>18</sub>-AR-II column) to achieve >95% purity.

Synthetic Challenges :

-

Complex stereochemistry complicates total synthesis.

-

Semi-synthetic routes rely on modifying natural precursors via acetylation/oxidation .

Mechanistic Insights

Eigenschaften

Molekularformel |

C41H68O12 |

|---|---|

Molekulargewicht |

753 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-7-acetyloxy-15-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C41H68O12/c1-21(17-25(44)34(48)37(6,7)49-10)24-11-16-41-20-40(24,41)15-12-27-38(8)14-13-29(51-23(3)43)36(4,5)28(38)18-30(39(27,41)9)53-35-33(47)32(46)31(45)26(52-35)19-50-22(2)42/h21,24-35,44-48H,11-20H2,1-10H3/t21-,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,38+,39-,40+,41+/m0/s1 |

InChI-Schlüssel |

TZKXHZFZNDJTCA-DHCGTJORSA-N |

Isomerische SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@@H]1CC[C@@]23[C@@]1(C2)CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C |

Kanonische SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1CCC23C1(C2)CCC4C3(C(CC5C4(CCC(C5(C)C)OC(=O)C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.